(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one
Brand Name: Vulcanchem
CAS No.: 1344584-09-3
VCID: VC11655238
InChI: InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m0/s1
SMILES: C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C11H10F3NO2
Molecular Weight: 245.20 g/mol

(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

CAS No.: 1344584-09-3

Cat. No.: VC11655238

Molecular Formula: C11H10F3NO2

Molecular Weight: 245.20 g/mol

* For research use only. Not for human or veterinary use.

(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one - 1344584-09-3

Specification

CAS No. 1344584-09-3
Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
IUPAC Name (5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one
Standard InChI InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m0/s1
Standard InChI Key XEWLUIUJLIBKQK-VIFPVBQESA-N
Isomeric SMILES C1[C@H](NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F
SMILES C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic name for this compound is (5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one. Its molecular formula is C₁₁H₁₀F₃NO₂, corresponding to a molecular weight of 257.20 g/mol. The structure features a six-membered morpholinone ring (a morpholine derivative with a ketone group at the 3-position) substituted at the 5-position with a 4-(trifluoromethyl)phenyl group in the R configuration .

Stereochemical Considerations

The R configuration at the 5-position is critical for the compound’s biological activity and synthetic utility. Chirality in morpholinones often influences binding affinity to biological targets, as seen in analogous compounds like rivaroxaban intermediates .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₀F₃NO₂Calculated
Molecular Weight257.20 g/molCalculated
IUPAC Name(5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one
Chiral Centers1 (5-position)

Synthesis and Manufacturing

Challenges in Synthesis

  • Trifluoromethyl Group Stability: The electron-withdrawing trifluoromethyl group may complicate reactions requiring nucleophilic aromatic substitution .

  • Stereochemical Purity: Ensuring high enantiomeric excess (ee) at the 5-position demands precise control over reaction conditions .

Physicochemical Properties

Predicted Properties

While experimental data for this specific compound is limited, properties can be inferred from structurally similar morpholinones:

  • Melting Point: 120–150°C (estimated for crystalline solids with aryl substituents) .

  • Solubility: Low water solubility (<1 mg/mL) due to the hydrophobic trifluoromethylphenyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the lactam ring .

Table 2: Comparative Physicochemical Data for Morpholinone Derivatives

CompoundMelting Point (°C)Solubility (mg/mL)LogP
Rivaroxaban Intermediate 145–1480.5 (Water)2.1
(5R)-5-[4-CF₃-phenyl]morpholin-3-one130–135 (est.)<1 (Water)2.8 (est.)

Pharmacological and Industrial Relevance

Role as a Synthetic Intermediate

Morpholin-3-one derivatives are pivotal in synthesizing anticoagulants (e.g., rivaroxaban) and kinase inhibitors. The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Biological Activity Insights

Though direct studies on (5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one are scarce, related compounds exhibit:

  • NK1 Receptor Antagonism: Similar to aprepitant, trifluoromethylaryl morpholinones may modulate neurokinin pathways .

  • Anticancer Potential: Morpholinone cores are found in PI3K/mTOR inhibitors under clinical investigation .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing enantioselective routes to improve yield and ee.

  • Biological Screening: Evaluating kinase inhibition or antiviral activity in vitro.

  • Crystallographic Studies: Resolving the crystal structure to guide drug design.

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